5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, a piperazine moiety, and an ethoxyphenyl group.
Preparation Methods
The synthesis of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the piperazine and ethoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxazole ring and piperazine moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The ethoxyphenyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and piperazine-containing molecules. Compared to these compounds, 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 5-(4-ACETYLPIPERAZIN-1-YL)PENTANOIC ACID
- 2-(4-ETHOXYPHENYL)OXAZOLE
- PIPERAZINE DERIVATIVES
This article provides a comprehensive overview of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H22N4O3/c1-3-26-17-7-4-16(5-8-17)6-9-19-22-18(14-21)20(27-19)24-12-10-23(11-13-24)15(2)25/h4-9H,3,10-13H2,1-2H3/b9-6+ |
InChI Key |
RIKNQZBJPJKPGH-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C)C#N |
Origin of Product |
United States |
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